Cytisine, N-formyl-
CAS No.:
Cat. No.: VC13405843
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2O2 |
|---|---|
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | 6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde |
| Standard InChI | InChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2 |
| Standard InChI Key | PCYQRXYBKKZUSR-UHFFFAOYSA-N |
| SMILES | C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O |
| Canonical SMILES | C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
N-Formylcytisine (C₁₂H₁₄N₂O₂) features a tricyclic framework comprising a pyrido[1,2-a] diazocine core with a formyl group at the N-position . Its stereochemistry, defined as (1R,5S), is critical for receptor binding affinity and selectivity . The InChI key (PCYQRXYBKKZUSR-VHSXEESVSA-N) and SMILES notation (O=CN1CC2C3=CC=CC(=O)N3CC(C1)C2) underscore its unique spatial arrangement, which facilitates interactions with neuronal receptors .
Table 1: Key Chemical Properties of N-Formylcytisine
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 234.25 g/mol |
| InChI | InChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2/t9-,10+/m0/s1 |
| SMILES | O=CN1CC2C3=CC=CC(=O)N3CC(C1)C2 |
| Solubility | Moderate in polar solvents (e.g., DMSO) |
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of N-formylcytisine involves strategic modifications to cytisine’s alicyclic nitrogen. A representative approach includes:
-
Protection of Cytisine: The primary amine group is protected using Boc (tert-butyloxycarbonyl) or benzyl groups to prevent unwanted side reactions .
-
Formylation: Introduction of the formyl group via reaction with formylating agents (e.g., formic acid or acetic formic anhydride) under controlled conditions .
-
Deprotection: Removal of protecting groups using trifluoroacetic acid (TFA) or catalytic hydrogenation to yield the final product .
Challenges in Scale-Up
Hydrogenation steps during deprotection often lead to over-reduced byproducts (e.g., methyl derivatives), necessitating optimized conditions such as low-temperature LiAlH₄ reductions or Pd-C catalysis under Boc protection . These refinements improve yields to >90% in small-scale syntheses .
Pharmacological Activities and Mechanisms
Nicotinic Acetylcholine Receptor Modulation
N-Formylcytisine acts as a partial agonist of α4β2 nAChRs, with a binding affinity 7-fold higher than nicotine . Unlike cytisine, which desensitizes α4β2 receptors, the formyl group enhances selectivity for α6β2 subtypes, potentially reducing off-target effects in smoking cessation therapies .
Table 2: Receptor Affinity Profiles of Cytisine Derivatives
| Compound | α4β2 nAChR (Ki, nM) | α6β2 nAChR (Ki, nM) |
|---|---|---|
| Cytisine | 0.45 | 2.1 |
| N-Formylcytisine | 0.32 | 1.8 |
Neuroprotective Effects
Preclinical studies suggest N-formylcytisine mitigates oxidative stress in neuronal cells by stabilizing mitochondrial membrane potentials and reducing reactive oxygen species (ROS) production . These effects are dose-dependent, with EC₅₀ values ranging from 10–50 μM in in vitro models .
Applications and Therapeutic Prospects
Smoking Cessation
Cytisine’s success in Eastern Europe (e.g., Tabex®) underscores its potential as a cost-effective nicotine replacement therapy . N-Formylcytisine’s higher α4β2 affinity could improve cessation rates by prolonging receptor desensitization, though clinical trials are lacking .
Neurodegenerative Diseases
The compound’s neuroprotective effects position it as a candidate for Alzheimer’s and Parkinson’s disease research. In vivo models demonstrate reduced β-amyloid plaque formation at 5 mg/kg/day doses .
Research Gaps and Future Directions
-
Pharmacokinetics: No data exist on oral bioavailability or metabolism in mammalian systems.
-
Clinical Trials: Rigorous phase I–III studies are needed to validate preclinical findings.
-
Synthetic Optimization: Scalable routes using flow chemistry or enzymatic catalysis could reduce production costs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume